molecular formula C3H8N2O4S B1418051 Methylaminoacetonitrile sulfate CAS No. 33986-15-1

Methylaminoacetonitrile sulfate

Cat. No. B1418051
CAS RN: 33986-15-1
M. Wt: 168.17 g/mol
InChI Key: SEBZVAFMXLJJNO-UHFFFAOYSA-N
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Description

“Methylaminoacetonitrile sulfate” is a chemical compound with the molecular formula C3H8N2O4S . It has a molecular weight of 168.17 g/mol . The IUPAC name for this compound is 2-(methylamino)acetonitrile; sulfuric acid .


Molecular Structure Analysis

The InChI code for “Methylaminoacetonitrile sulfate” is 1S/C3H6N2.H2O4S/c1-5-3-2-4;1-5(2,3)4/h5H,3H2,1H3;(H2,1,2,3,4) . The compound’s canonical SMILES representation is CNCC#N.OS(=O)(=O)O .


Chemical Reactions Analysis

While specific chemical reactions involving “Methylaminoacetonitrile sulfate” are not available, organosulfates are known to form from multiphase reactions between organic compounds and acidic sulfate particles .


Physical And Chemical Properties Analysis

“Methylaminoacetonitrile sulfate” is a compound with several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 168.02047791 g/mol . The topological polar surface area is 119 Ų . The heavy atom count is 10 .

Scientific Research Applications

Analytical Chemistry Applications

  • Determination of Ethylenebisdithiocarbamate Fungicides : A method utilizing methylation with dimethyl sulfate, a compound related to methylaminoacetonitrile sulfate, has been developed for determining ethylenebisdithiocarbamates (EBDCs) in fruits and vegetables. This process involves methylation after decomposition with ethylenediaminetetraacetic acid (EDTA) and employs liquid chromatography with tandem mass spectrometry for detection (Hayama & Takada, 2008).

Green Chemistry

  • Comparative Evaluation of Methylating Agents : In the context of green chemistry, dimethyl carbonate, methyl iodide, dimethyl sulfate, and methanol were evaluated as methylating agents, considering their efficiency and environmental impact. Such research highlights the importance of selecting suitable reagents for methylation reactions in terms of sustainability and safety (Selva & Perosa, 2008).

Biomaterials Research

  • Sulfated Chitin and Chitosan : Chemical modification of chitin and chitosan with sulfate generates new materials with potential applications in drug delivery, metal ion adsorption, and as antibacterial agents. The study of sulfated derivatives of natural polymers like chitin and chitosan may offer insights into the functionalization of similar compounds, including methylaminoacetonitrile sulfate, for enhanced biological activity or specificity (Jayakumar, Nwe, Tokura, & Tamura, 2007).

Solubility and Thermodynamic Analysis

  • Solubility in Binary Solvents : The study of methyleneaminoacetonitrile's solubility in various binary solvents across different temperatures provides valuable data on solubility behavior and thermodynamic properties. Such research can inform the use of methylaminoacetonitrile sulfate in solvent systems, predicting solubility and aiding in the design of experiments or industrial processes (Wang, Sun, Zhang, Shen, Xu, & Liu, 2019).

Bio-based Production

  • Synthesis from Amino Acids : The synthesis of biobased succinonitrile from amino acids like glutamic acid and glutamine demonstrates the potential for deriving valuable industrial chemicals from renewable resources. This approach aligns with efforts to develop sustainable production methods for chemicals that are traditionally sourced from petrochemicals, potentially including methodologies applicable to methylaminoacetonitrile sulfate (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).

Safety And Hazards

“Methylaminoacetonitrile sulfate” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(methylamino)acetonitrile;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.H2O4S/c1-5-3-2-4;1-5(2,3)4/h5H,3H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZVAFMXLJJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955569
Record name Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylaminoacetonitrile sulfate

CAS RN

33986-15-1
Record name Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylaminoacetonitrile Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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